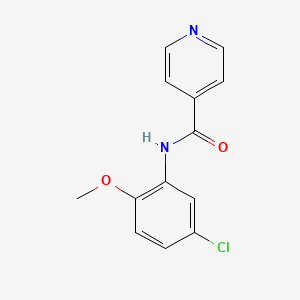

N-(5-chloro-2-methoxyphenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methoxyphenyl)isonicotinamide is a compound that likely exhibits a range of biological activities due to its structural features, which include an isonicotinamide core linked to a 5-chloro-2-methoxyphenyl group. The presence of both isonicotinamide and methoxyphenyl moieties suggests potential for interaction with biological targets, making it of interest for chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of isonicotinic acid hydrazide with various aldehydes in the presence of solvents like methanol or ethanol. For instance, Schiff base compounds involving isonicotinic acid and methoxysalicylaldehyde have been synthesized, indicating that a similar approach might be applicable for this compound (Yang, 2007).

Molecular Structure Analysis

Crystal structure determinations of related Schiff base compounds reveal that these molecules typically display trans configurations with respect to the C=N double bond. The crystal packing is influenced by intermolecular hydrogen bonding, forming layers or networks that contribute to the stability of the structure (Yang, 2007).

Chemical Reactions and Properties

Isonicotinamide derivatives undergo a variety of chemical reactions, reflecting the reactivity of the amide group and the substituents on the phenyl ring. These reactions can include further condensation, substitution, and participation in complex formation, particularly when coordinated with metals, indicating potential utility in material science and as pharmacophores (Fedorov et al., 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of isonicotinamide derivatives are closely related to their molecular structure. The introduction of methoxy and chloro substituents would be expected to influence these properties by affecting molecular polarity and intermolecular interactions.

Chemical Properties Analysis

This compound's chemical behavior is anticipated to reflect the characteristics of both the isonicotinamide group and the chloro-methoxyphenyl ring. These features contribute to its potential biological activity, interaction with biological macromolecules, and reactivity towards other chemical entities. The presence of the isonicotinamide moiety, in particular, suggests potential for biological activity, possibly as enzyme inhibitors or receptor ligands, as seen in related compounds (Zhang et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

N-(5-chloro-2-methoxyphenyl)isonicotinamide is a derivative of isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . It is known that nicotinic acetylcholine receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .

Mode of Action

It is known that isonicotinamide and its derivatives interact with their targets and cause changes . For instance, a study found that an allosteric modulator of α7 nicotinic receptors induced changes at a specific position in the absence of allosteric modulation .

Biochemical Pathways

It is known that isonicotinamide and its derivatives can affect various biochemical pathways .

Pharmacokinetics

It is known that isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which may influence its bioavailability.

Result of Action

It is known that isonicotinamide and its derivatives have shown promising antimicrobial, antitubercular, and anti-hiv activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Biochemical Analysis

Biochemical Properties

N-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to show promising inhibitory activity against the enzyme acetylcholinesterase . This enzyme plays a crucial role in neurotransmission, and inhibitors of this enzyme are of significant interest in the treatment of conditions such as Alzheimer’s disease .

Cellular Effects

They act by inhibiting the conversion of p-aminobenzoic acid into folic acid, thus inhibiting the synthesis of purine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme acetylcholinesterase . It acts as an inhibitor of this enzyme, potentially disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .

Metabolic Pathways

As a sulfonamide, it is known to interfere with the synthesis of folic acid, a crucial component in the purine synthesis pathway .

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUHDZYHZGTHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357976 |

Source

|

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6108-43-6 |

Source

|

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)

![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)

![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)